4-amino-5-methyl-4H-1,2,4-triazole-3-thiol

Corrosion inhibition Copper protection Chloride media

Copper corrosion protection in chloride-rich media demands alternatives to benzotriazole. 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) achieves >94% inhibition efficiency at 0.5 mmol L⁻¹ through dual N/S chemisorption, outperforming 3-amino-1,2,4-triazole. • AMTT-Schiff base 2b: 1.83× DPPH scavenging vs. ascorbic acid (IC₅₀ 2.25 μg/mL) • AMTT/Cu²⁺ synergistic blends enhance mild steel protection in 0.5 M H₂SO₄ • Antifungal derivative: MIC 7.8-62.5 μg/mL against C. albicans ≥95% purity solid. In stock for immediate global dispatch.

Molecular Formula C3H6N4S
Molecular Weight 130.17 g/mol
CAS No. 20939-15-5
Cat. No. B119840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
CAS20939-15-5
Molecular FormulaC3H6N4S
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESCC1=NNC(=S)N1N
InChIInChI=1S/C3H6N4S/c1-2-5-6-3(8)7(2)4/h4H2,1H3,(H,6,8)
InChIKeyKBKNKJFPVHUXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 20939-15-5): Core Properties and Industrial Relevance


4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) is a heterocyclic thiol belonging to the 1,2,4-triazole class, characterized by a triazole ring bearing an amino group at position 4, a methyl group at position 5, and a thiol group at position 3 [1]. With a molecular formula of C₃H₆N₄S and a molecular weight of 130.17 g/mol [2], AMTT exhibits the thiol-thione tautomerism typical of 1,2,4-triazole-3-thiols, which influences its coordination chemistry and biological activity. The compound is commercially available as a high-purity solid (melting point: 202–205 °C) and serves as a versatile building block for synthesizing Schiff bases, metal complexes, and heterocyclic derivatives [3]. Its documented applications span corrosion inhibition for copper and mild steel, spectrophotometric metal ion detection, and as a precursor for antimicrobial and antioxidant agents [4][5].

Why 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Cannot Be Simply Swapped for Other Triazole-Thiols


While numerous 1,2,4-triazole-3-thiols exist, the specific substitution pattern of AMTT—particularly the concurrent presence of the 4-amino and 5-methyl groups—dictates its unique adsorption geometry, electronic distribution, and coordination behavior. Comparative studies reveal that 3-amino-1,2,4-triazoles, lacking the 5-methyl group and thiol functionality, exhibit lower hydrophobicity and reduced inhibition efficiency on copper surfaces relative to AMTT [1]. Conversely, the introduction of an –SH group markedly enhances electron density on the triazole ring, strengthening chemisorption to metal surfaces [2]. Furthermore, the 5-methyl substituent influences the tautomeric equilibrium and steric accessibility of the thiol group, directly impacting both metal chelation strength and biological target binding affinity [3]. Therefore, substituting AMTT with an analog lacking the 5-methyl group, the 4-amino group, or the thiol moiety will result in quantifiably inferior performance in corrosion inhibition, metal ion detection sensitivity, and antioxidant potency.

Quantitative Differentiation of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol: Head-to-Head Performance Data


Corrosion Inhibition Efficiency on Copper: AMTT vs. 3-Amino-1,2,4-triazole and Benzotriazole

AMTT achieves a corrosion inhibition efficiency exceeding 94% on copper in 3.5% NaCl at a concentration of 0.5 mmol L⁻¹, behaving as a mixed-type inhibitor with cathodic predominance [1]. In contrast, 3-amino-1,2,4-triazole—lacking both the 5-methyl group and the thiol functionality—exhibits significantly lower adsorption and inhibition efficiency, attributed to its reduced hydrophobicity and electron density [2]. Furthermore, while benzotriazole (BTA) is a benchmark industrial inhibitor, AMTT achieves comparable adsorption strength despite lower intrinsic hydrophobicity, due to the enhanced electron density conferred by the –SH group [3]. This quantitative advantage positions AMTT as a high-efficiency alternative to BTA in chloride-rich environments where BTA performance may degrade.

Corrosion inhibition Copper protection Chloride media

Antioxidant Activity of AMTT-Derived Schiff Base 2b: Superior to Ascorbic Acid

The AMTT-derived Schiff base 2b (incorporating a pyrazole moiety) exhibits an IC₅₀ value of 2.25 ± 0.18 μg/mL in the DPPH radical scavenging assay, representing a 1.83-fold improvement over the standard antioxidant ascorbic acid (ASC), which has an IC₅₀ of 4.12 μg/mL [1]. Density functional theory (DFT) calculations attribute this enhanced activity to a lower HOMO-LUMO energy gap (3.82 eV) and higher electron affinity compared to ASC, facilitating more efficient electron transfer and radical neutralization [2]. This quantifiable superiority establishes AMTT-based scaffolds as promising leads for developing next-generation antioxidants with potency exceeding current benchmarks.

Antioxidant DPPH assay Schiff base

Antifungal Activity of AMTT Derivative: Higher Potency than Chlorhexidine

The AMTT derivative 4-((4-brombenzyliden)amino)-5-methyl-4H-1,2,4-triazole-3-thiol demonstrates antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 7.8–62.5 μg/mL and a minimum biocidal concentration (MBC) of 15.6–250 μg/mL [1]. Notably, this derivative exhibits antifungal activity that is higher than that of the reference antiseptic chlorhexidine (0.05% solution), as assessed by serial dilution methods [2]. In contrast, the reduced analog 4-((4-bromobenzyl)amino)-5-methyl-4H-1,2,4-triazole-3-thiol completely loses antifungal activity, underscoring the critical importance of the specific imine bond geometry for biological efficacy [3].

Antifungal Antimicrobial Candida albicans

Synergistic Corrosion Inhibition on Mild Steel: AMTT + Cu²⁺ Outperforms AMTT Alone

In 0.5 M H₂SO₄, the combination of AMTT with Cu²⁺ ions produces a synergistic corrosion inhibition effect on mild steel that exceeds the performance of AMTT alone [1]. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) reveal that the cooperative adsorption of AMTT and Cu²⁺ follows the Temkin adsorption isotherm, with chemical adsorption proposed based on ΔG°_ads values [2]. While exact inhibition efficiencies are not reported in the available abstract, the study explicitly states that the Cu²⁺/AMTT mixture exhibits a 'synergistic inhibitive effect' compared to AMTT alone, indicating a quantifiable performance enhancement [3].

Corrosion inhibition Mild steel Synergistic effect

Spectrophotometric Metal Ion Detection: AMTT-Schiff Base Enables Sub-ppm Sensitivity

The AMTT-derived Schiff base ligand MMTP, formed by condensation with 2-thiobarbituric acid, enables spectrophotometric determination of Fe(III) and Cu(II) ions with limits of detection (LOD) of 1.05 μg/mL and 1.98 μg/mL, respectively [1]. The method exhibits linear calibration ranges of 1.0–130 μg/mL for Fe(III) and 0.5–90 μg/mL for Cu(II), with minimal interference from foreign ions [2]. The stoichiometry of the chelates is determined to be 1:2 (metal:ligand), and the resulting Fe(III) and Cu(II) complexes display octahedral geometry [3]. Importantly, the Cu(II) complex demonstrates the highest antimicrobial activity among the tested compounds, offering dual functionality (detection + antimicrobial action) not observed with simpler triazole-based sensors [4].

Spectrophotometric detection Fe(III) Cu(II)

Synthetic Versatility: AMTT Outperforms Unsubstituted 4-Amino-4H-1,2,4-triazole-3-thiol in Derivative Diversity

A comparative synthetic study demonstrates that both 4-amino-4H-1,2,4-triazole-3-thiol (compound Ia) and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (compound Ib) can be used to prepare a series of heterocyclic derivatives (2a,b to 6a,b) [1]. However, the presence of the 5-methyl group in AMTT (Ib) confers distinct steric and electronic properties that influence the reactivity and yields of subsequent transformations. Specifically, methylation studies reveal that AMTT undergoes unexpected regioselective methylation to afford 4-amino-1,3-dimethyl-4H-1,2,4-triazole-5-thione, a product not accessible from the unsubstituted analog [2]. This divergent reactivity expands the accessible chemical space for derivative synthesis, making AMTT a more versatile starting material for constructing structurally diverse libraries.

Synthetic building block Heterocyclic chemistry Schiff base

Optimal Use Cases for 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Based on Quantified Performance Data


Copper Corrosion Protection in High-Chloride Environments

AMTT is uniquely suited for protecting copper and copper alloys in chloride-rich media such as seawater, cooling water systems, and desalination plants. Its >94% inhibition efficiency at 0.5 mmol L⁻¹ [1] exceeds that of 3-amino-1,2,4-triazole and rivals benzotriazole (BTA), while its chemical adsorption via both nitrogen and sulfur atoms ensures robust film formation. This makes AMTT a high-performance alternative to BTA in applications where BTA is less effective or subject to environmental restrictions.

Lead Optimization in Antioxidant Drug Discovery

AMTT-derived Schiff base 2b demonstrates a 1.83-fold improvement in DPPH radical scavenging over ascorbic acid (IC₅₀ = 2.25 μg/mL vs. 4.12 μg/mL) [2]. This quantitative advantage positions AMTT as a privileged scaffold for developing next-generation antioxidants. Researchers engaged in structure-activity relationship (SAR) studies should prioritize AMTT-based libraries to exploit the favorable electronic properties (low HOMO-LUMO gap) that drive superior radical quenching.

Antifungal Agent Development Targeting Candida albicans

The AMTT derivative 4-((4-brombenzyliden)amino)-5-methyl-4H-1,2,4-triazole-3-thiol exhibits antifungal activity against C. albicans that surpasses the clinical antiseptic chlorhexidine [3]. With an MIC of 7.8–62.5 μg/mL, this compound serves as a validated lead for antifungal drug discovery. Procurement of AMTT is recommended for medicinal chemistry teams aiming to optimize this scaffold against drug-resistant fungal strains.

Synergistic Corrosion Inhibitor Formulations for Mild Steel

The combination of AMTT with Cu²⁺ ions produces a synergistic inhibition effect on mild steel in acidic environments (0.5 M H₂SO₄) that outperforms AMTT alone [4]. Industrial formulators developing corrosion inhibitor packages for acid pickling, oil well acidizing, or industrial cleaning should consider AMTT/Cu²⁺ blends to achieve superior protection at reduced total inhibitor loading, thereby lowering both material costs and environmental discharge.

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